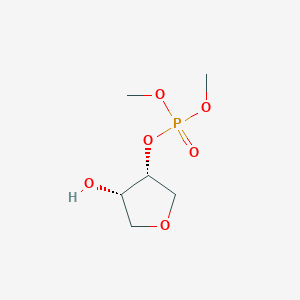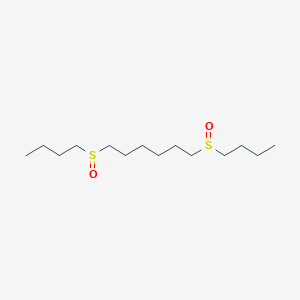
1,6-Di(butane-1-sulfinyl)hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Di(butane-1-sulfinyl)hexane is an organic compound with the molecular formula C14H30O2S2 It contains two sulfoxide groups attached to a hexane backbone, with butane chains extending from each sulfoxide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,6-Di(butane-1-sulfinyl)hexane can be synthesized through a multi-step process involving the oxidation of thioethers to sulfoxides. One common method involves the reaction of 1,6-dibromohexane with butane-1-thiol to form 1,6-di(butane-1-thio)hexane. This intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, can enhance the yield and purity of the final product. Catalysts may also be employed to improve the efficiency of the oxidation step.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Di(butane-1-sulfinyl)hexane undergoes various chemical reactions, including:
Oxidation: Further oxidation of the sulfoxide groups to sulfones.
Reduction: Reduction of sulfoxides back to thioethers.
Substitution: Nucleophilic substitution reactions at the sulfoxide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: 1,6-Di(butane-1-sulfonyl)hexane.
Reduction: 1,6-Di(butane-1-thio)hexane.
Substitution: Various substituted sulfoxides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,6-Di(butane-1-sulfinyl)hexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfoxide-containing compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for sulfone-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 1,6-Di(butane-1-sulfinyl)hexane involves its ability to undergo oxidation and reduction reactions, which can alter its chemical properties and reactivity. The sulfoxide groups can interact with various molecular targets, including enzymes and proteins, potentially leading to biological activity. The exact pathways and molecular targets are still under investigation, but the compound’s ability to modulate redox states is a key feature.
Vergleich Mit ähnlichen Verbindungen
1,6-Di(butane-1-sulfinyl)hexane can be compared with other sulfoxide-containing compounds, such as:
Dimethyl sulfoxide (DMSO): A widely used solvent with similar sulfoxide functionality but different structural properties.
1,6-Di(butane-1-sulfonyl)hexane: The fully oxidized form of this compound, with sulfone groups instead of sulfoxides.
1,6-Di(butane-1-thio)hexane: The reduced form, containing thioether groups instead of sulfoxides.
The uniqueness of this compound lies in its specific combination of sulfoxide groups and hexane backbone, which imparts distinct chemical and physical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
465499-17-6 |
|---|---|
Molekularformel |
C14H30O2S2 |
Molekulargewicht |
294.5 g/mol |
IUPAC-Name |
1,6-bis(butylsulfinyl)hexane |
InChI |
InChI=1S/C14H30O2S2/c1-3-5-11-17(15)13-9-7-8-10-14-18(16)12-6-4-2/h3-14H2,1-2H3 |
InChI-Schlüssel |
GVJUFRGLTCZGKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCS(=O)CCCCCCS(=O)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



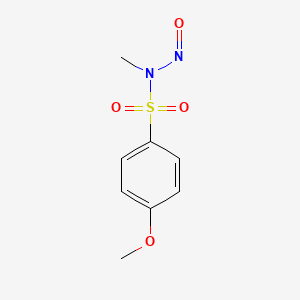
![(E)-1-{4-[(5-Bromopentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14234545.png)
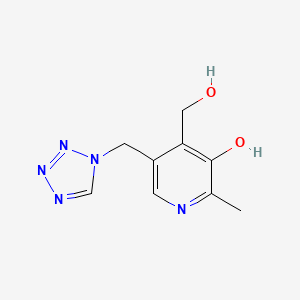
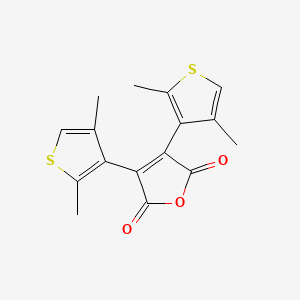
![2-[(3-Chlorophenoxy)carbonyl]benzoate](/img/structure/B14234569.png)
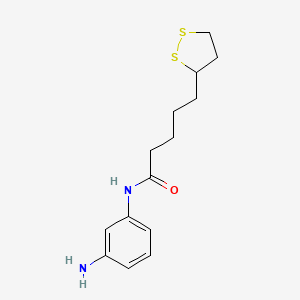
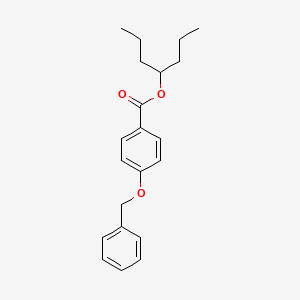

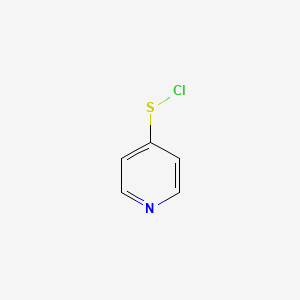
![N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide](/img/structure/B14234591.png)
![(1S,2S)-1-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14234594.png)

